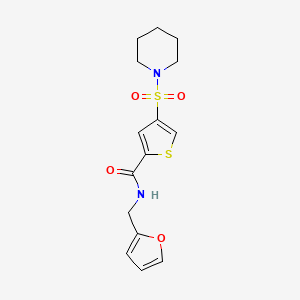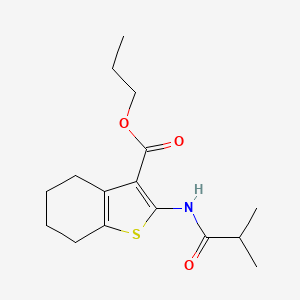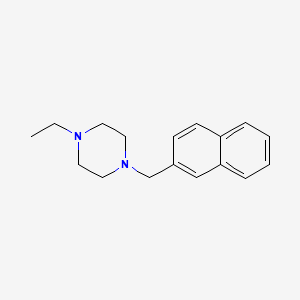![molecular formula C17H25NO4 B5193735 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid](/img/structure/B5193735.png)
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It has gained attention in the scientific community due to its potential benefits in muscle protein synthesis and athletic performance.
作用機序
The exact mechanism of action of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid is not fully understood, but it is believed to work by increasing protein synthesis and reducing protein breakdown in muscle tissue. 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may also have anti-inflammatory properties, which could contribute to its ability to reduce muscle damage and improve recovery.
Biochemical and Physiological Effects:
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to increase muscle protein synthesis and reduce protein breakdown, leading to an increase in muscle mass and strength. Additionally, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to reduce markers of muscle damage and inflammation following intense exercise. 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may also have a positive effect on immune function and cardiovascular health.
実験室実験の利点と制限
One advantage of using 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that the effects of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may vary depending on the individual and the specific conditions of the experiment. Additionally, the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation may vary depending on the desired outcome.
将来の方向性
There are several areas of future research that could further our understanding of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid and its potential benefits. One area of interest is the use of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid in combination with other supplements or interventions to enhance muscle growth and athletic performance. Additionally, further research is needed to determine the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation for various populations and conditions. Finally, more research is needed to explore the potential benefits of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid beyond muscle growth and athletic performance, such as its effects on immune function and cardiovascular health.
In conclusion, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid is a metabolite of leucine that has gained attention in the scientific community for its potential benefits in muscle protein synthesis and athletic performance. While the exact mechanism of action is not fully understood, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to increase muscle mass and strength, reduce muscle damage and inflammation, and improve recovery following intense exercise. Further research is needed to explore the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation, as well as its potential benefits beyond muscle growth and athletic performance.
合成法
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid can be synthesized through the oxidation of leucine using a variety of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of leucine with alpha-ketoglutarate and hydroxylamine to form 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid.
科学的研究の応用
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been extensively studied for its potential benefits in muscle protein synthesis and athletic performance. Numerous studies have shown that 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation can increase muscle mass and strength in both trained and untrained individuals. Additionally, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to reduce muscle damage and improve recovery following intense exercise.
特性
IUPAC Name |
2-(4-hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-11-22-14-9-7-13(8-10-14)15(17(20)21)12-16(19)18-2/h7-10,15H,3-6,11-12H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXKMLNVLAQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)


![(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193746.png)
![2-[4-(methoxycarbonyl)phenoxy]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5193752.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}propanamide](/img/structure/B5193763.png)
